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Compound of Interest

Compound Name: 2-(Aminomethyl)butan-1-ol

Cat. No.: B2935622

An In-depth Technical Guide to 2-(Aminomethyl)butan-1-ol and Related Amino Alcohols for
Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Amino
Alcohols

Amino alcohols are a pivotal class of organic compounds characterized by the presence of
both an amine and an alcohol functional group. Their structural versatility and chirality make
them indispensable building blocks in modern organic synthesis and medicinal chemistry.
Enantiomerically pure (3-amino alcohols, in particular, are crucial components in a vast array of
biologically active molecules, including adrenergic drugs and unnatural amino acids.[1] They
serve not only as intermediates for pharmaceuticals but also as highly effective chiral catalysts
and ligands in asymmetric synthesis, enabling the stereocontrolled formation of complex
molecules.[1][2] This guide provides a detailed exploration of 2-(Aminomethyl)butan-1-ol and
its closely related, industrially significant analogs, focusing on their synthesis, properties, and
applications.

Core Compound Profile: 2-(Aminomethyl)butan-1-ol

2-(Aminomethyl)butan-1-ol is a primary amino alcohol that serves as a representative
member of this compound class. While specific research on this molecule is limited, its
structure provides a valuable model for understanding the chemistry of its more widely used
iIsomers and derivatives.
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Physicochemical and Safety Data

A comprehensive understanding of a compound's physical and chemical properties is
fundamental for its application in research and development.

Property Value Source

IUPAC Name 2-(aminomethyl)butan-1-ol PubChem|[3]
CAS Number 16519-75-8 PubChem][3]
Molecular Formula C5H13NO PubChem|[3]
Molecular Weight 103.16 g/mol PubChem|[3]
SMILES CCC(CN)CO PubChem|[3]

H314: Causes severe skin
GHS Hazard PubChem][3]
burns and eye damage

GHS Hazard H227: Combustible liquid PubChem|[3]

Note: The compound is classified as a corrosive liquid and requires careful handling in a
laboratory setting, including the use of personal protective equipment to avoid skin and eye
contact.[3]

Synthesis Methodologies: Pathways to Chiral Amino
Alcohols

The synthesis of enantiomerically pure amino alcohols is a key challenge in organic chemistry.
Various strategies have been developed, ranging from classical chemical reactions to modern
biocatalytic approaches.

Industrial Synthesis via Ritter-Type Reaction and
Hydrolysis

A robust, high-yield process for producing dl-2-amino-1-butanol, a structural isomer of our core
compound, has been extensively patented and is used industrially.[4][5] This method is
significant as it starts from simple, readily available materials. The causality behind this choice
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is its cost-effectiveness and scalability for producing the racemic mixture, which can then be
resolved into its pure enantiomers.

The process involves two main stages:

o Formation of an Imidoyl Chloride Intermediate: 1-Butene, chlorine, and a nitrile (commonly
an excess of acetonitrile) are reacted to form an N-[1-(chloromethyl)propyl]acetimidoyl
chloride intermediate.[4][5] The nitrile serves as both a reactant and a solvent.[5]

e Hydrolysis: The intermediate is then hydrolyzed, typically using hydrochloric acid, to yield dl-
2-amino-1-butanol hydrochloride. The free base can be liberated by neutralization.[4][5]

Experimental Protocol: Synthesis of dI-2-Amino-1-
butanol

This protocol is adapted from established industrial patents.[4][5] It is a self-validating system
where the progress and purity can be monitored at each stage using standard analytical
techniques like Gas-Liquid Chromatography (GLC).

Step 1: Synthesis of the Imidoyl Chloride Intermediate

» To a reaction vessel containing acetonitrile (in excess, acting as solvent), simultaneously add
1-butene and chlorine gas at a controlled rate, maintaining the temperature between 0-10°C.

o After the addition is complete, continue stirring for an additional 30-60 minutes at the same
temperature to ensure the reaction goes to completion.

Step 2: Hydrolysis and Isolation

o Add water to the reaction mixture. Distill off the excess acetonitrile and by-products (e.g.,
1,2-dichlorobutane).

o Once the temperature of the mixture reaches 100°C, add concentrated hydrochloric acid and
reflux the solution for 4-5 hours to ensure complete hydrolysis.

 After hydrolysis, remove the solvent under reduced pressure to obtain the crude dl-2-amino-
1-butanol hydrochloride residue.
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o Dissolve the residue in a minimal amount of water and neutralize to a pH of ~11 with a 50%
NaOH solution at 0°C.

e The precipitated salt (NaCl) is removed by filtration. The filtrate containing the product is then
distilled under reduced pressure to yield pure dI-2-amino-1-butanol.

Biocatalytic Synthesis via Asymmetric Reductive
Amination

Modern drug development increasingly favors green and highly selective synthetic methods.
Biocatalysis, using engineered enzymes, offers a powerful alternative for producing chiral
amino alcohols with exceptional enantiomeric purity (>99% ee).[6][7]

The core of this methodology is the use of an engineered amine dehydrogenase (AmDH). This
enzyme catalyzes the direct asymmetric reductive amination of a hydroxy ketone precursor,
using ammonia as the amine source.[6] The choice of this experimental approach is driven by
its high stereoselectivity, mild reaction conditions, and the use of inexpensive and
environmentally benign reagents like ammonia.

Workflow: Biocatalytic Synthesis of a Chiral Amino
Alcohol
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Caption: Workflow for biocatalytic synthesis of chiral amino alcohols.

Key Related Compounds and Their Applications

The utility of 2-(aminomethyl)butan-1-ol is best understood in the context of its structural
isomers and derivatives, which have found widespread use.

2-Amino-1-butanol: A Cornerstone in Antituberculosis
Therapy
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2-Amino-1-butanol is a critical intermediate in the synthesis of major pharmaceuticals.[7][8] Its
most notable application is in the production of Ethambutol, a first-line bacteriostatic drug used
to treat tuberculosis.[4][9] The therapeutic activity is specific to the dextrorotatory d,d'-isomer of
ethambutol, which is synthesized from d-2-amino-1-butanol, highlighting the critical importance
of stereochemistry in drug design.[4]

Beyond pharmaceuticals, 2-amino-1-butanol is a versatile industrial chemical used as:
e An emulsifying agent for creams, lotions, and waxes.[8]
o Araw material for surfactants and vulcanization accelerators.[8][10]

e An absorbent for acidic gases like CO2 in industrial processes.[10]

Logical Pathway from Butene to Ethambutol

Ritter Reaction Chiral Resolution Reaction with

- & Hydrolysis e.g., with L(+)-tartaric acid) _ | d-2-Amino-1-butanol | _Ethylene Dichloride _ Ethambutol

(Chiral Enantiomer) | (Antituberculosis Drug)

dl-2-Amino-1-butanol
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Caption: Synthetic pathway from 1-butene to the drug Ethambutol.

Derivatives with Diverse Biological Activities

The amino alcohol scaffold is a "privileged motif" that can be modified to create libraries of
compounds with a wide range of biological activities.[11] Research has shown that derivatives
of amino alcohols can act as:

o Antifungal and Antibacterial Agents: Certain amino alcohol derivatives have demonstrated
significant inhibitory activity against pathogenic fungi like Cryptococcus neoformans and
bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[12][13][14]

» Enzyme Inhibitors: By modifying the core structure, researchers have developed potent
inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are targets
for treating conditions like glaucoma and Alzheimer's disease, respectively.[15]
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» Antiviral Agents: The acyclic side chain of the antiviral drug Famciclovir is derived from an
amino alcohol intermediate, specifically 4-amino-2-hydroxymethyl-1-butanol.

Conclusion

2-(Aminomethyl)butan-1-ol and its related compounds, particularly 2-amino-1-butanol,
represent a functionally rich and economically important class of molecules. Their value stems
from the chiral centers and the dual functionality that allows them to serve as versatile
intermediates for a wide range of products, from industrial chemicals to life-saving
pharmaceuticals like Ethambutol. The ongoing development of synthetic methodologies,
especially highly selective biocatalytic routes, continues to enhance their accessibility and
utility. For researchers in drug development and organic synthesis, a deep understanding of the
synthesis, properties, and applications of these amino alcohols is essential for innovating new
chemical entities and manufacturing processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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